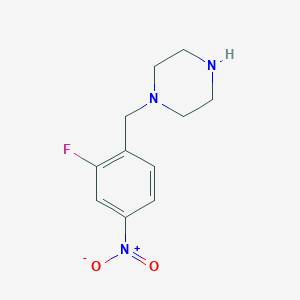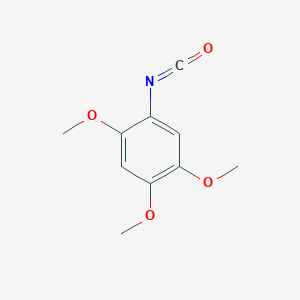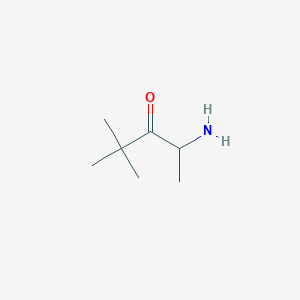
tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate: is an organic compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate typically involves the reaction of 2-acetyl-5-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the carbonyl group to an .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones , while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a in organic synthesis and as a for amines.
Biology: The compound is studied for its potential , including and properties.
Medicine: Research is ongoing to explore its potential as a in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and advanced materials .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways , resulting in the observed biological effects .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- tert-Butyl (2-acetylphenyl)carbamate
- tert-Butyl (5-methoxyphenyl)carbamate
Comparison: tert-Butyl (2-acetyl-5-methoxyphenyl)carbamate is unique due to the presence of both acetyl and methoxy groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the methoxy group can enhance the lipophilicity and membrane permeability of the compound, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
tert-butyl N-(2-acetyl-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-9(16)11-7-6-10(18-5)8-12(11)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
Clave InChI |
IIQBUYNSFSTEKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxy-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13533889.png)











![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
